Cas no 1262020-04-1 (5-Amino-2-nitrocinnamic acid)

5-Amino-2-nitrocinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-nitrocinnamic acid
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- Inchi: 1S/C9H8N2O4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h1-5H,10H2,(H,12,13)/b4-1+
- InChI Key: GNCQXBJNHAPQNX-DAFODLJHSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1/C=C/C(=O)O)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 284
- XLogP3: 1
- Topological Polar Surface Area: 109
5-Amino-2-nitrocinnamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016112-250mg |
5-Amino-2-nitrocinnamic acid |
1262020-04-1 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
Alichem | A015016112-1g |
5-Amino-2-nitrocinnamic acid |
1262020-04-1 | 97% | 1g |
1,564.50 USD | 2021-06-18 | |
Alichem | A015016112-500mg |
5-Amino-2-nitrocinnamic acid |
1262020-04-1 | 97% | 500mg |
847.60 USD | 2021-06-18 |
5-Amino-2-nitrocinnamic acid Related Literature
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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5. Book reviews
Additional information on 5-Amino-2-nitrocinnamic acid
5-Amino-2-Nitrocinnamic Acid: A Comprehensive Overview
5-Amino-2-nitrocinnamic acid, also known by its CAS number 1262020-04-1, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an amino group and a nitro group attached to a cinnamic acid backbone. The presence of these functional groups imparts versatile chemical properties, making it a valuable molecule for various applications.
The molecular structure of 5-amino-2-nitrocinnamic acid consists of a benzene ring with substituents at positions 2 and 5. The amino group (-NH₂) at position 5 and the nitro group (-NO₂) at position 2 create a conjugated system that enhances its electronic properties. This conjugation plays a crucial role in its reactivity and spectral characteristics, making it an ideal candidate for studies in photochemistry and electrochemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-amino-2-nitrocinnamic acid. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize the production process. These methods not only improve yield but also ensure better control over the purity of the compound, which is essential for its application in sensitive areas such as drug development.
In terms of applications, 5-amino-2-nitrocinnamic acid has shown promise in the field of pharmacology. Its ability to act as a precursor for bioactive molecules has led to its use in the synthesis of potential drug candidates. For instance, studies have demonstrated its role in the development of anti-inflammatory agents and antioxidants, highlighting its therapeutic potential.
Beyond pharmacology, this compound has found applications in materials science. Its electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Recent research has focused on incorporating 5-amino-2-nitrocinnamic acid into polymer blends to enhance their optical and electrical properties, paving the way for innovative materials with tailored functionalities.
The spectroscopic properties of 5-amino-2-nitrocinnamic acid have also been extensively studied. Its UV-Vis absorption spectrum reveals strong absorption bands due to the conjugated system, making it a valuable tool in analytical chemistry for sensing applications. Additionally, its fluorescence properties have been explored for use in bioimaging and biosensing technologies.
In conclusion, 5-amino-2-nitrocinnamic acid is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key molecule for future research and development. As ongoing studies continue to uncover new potentials, this compound is set to play an increasingly important role in both academic and industrial settings.
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